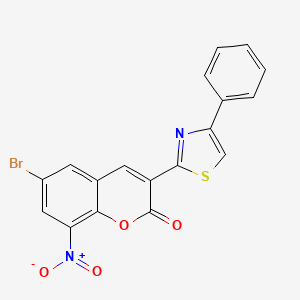
6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one, also known as BNT, is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. BNT belongs to the class of coumarin derivatives and has been studied for its ability to inhibit various enzymes and biological processes.
作用機序
6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one works by inhibiting various enzymes and biological processes, including the tyrosine kinase and STAT3 signaling pathways. By inhibiting these pathways, 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one can prevent the growth and proliferation of cancer cells and reduce inflammation in the body. 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has also been shown to have antioxidant and neuroprotective effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the protection of neurons from damage. 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in lab experiments is its specificity for certain enzymes and signaling pathways, which can make it a useful tool for studying these processes. However, one limitation of using 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is its potential toxicity, which can make it difficult to use in certain experiments or in vivo studies.
将来の方向性
There are several potential future directions for research on 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one, including further studies on its potential therapeutic uses in cancer, inflammation, and neurological disorders. Additionally, research could focus on developing new synthetic analogs of 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one with improved specificity and reduced toxicity. Finally, studies could investigate the potential use of 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
The synthesis of 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one involves a multi-step process that includes the reaction of 4-phenyl-2-aminothiazole with ethyl bromoacetate to form ethyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate. This intermediate is then reacted with 4-nitro-7-hydroxycoumarin in the presence of potassium carbonate to yield 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one.
科学的研究の応用
6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has also been studied for its anti-inflammatory properties, with research suggesting that it may be effective in treating conditions such as rheumatoid arthritis. Additionally, 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrN2O4S/c19-12-6-11-7-13(18(22)25-16(11)15(8-12)21(23)24)17-20-14(9-26-17)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFUSPYAWZEOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362445 |
Source


|
| Record name | 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5311-45-5 |
Source


|
| Record name | 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6037852.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6037859.png)
![propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B6037861.png)
![2-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B6037868.png)
![N-methyl-N-(2-phenylethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6037873.png)
![4-[1-(4-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6037879.png)
![3-[(benzylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6037895.png)
![3-(4-fluorophenyl)-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6037899.png)

![3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6037911.png)
![N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6037919.png)
![4-chloro-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6037936.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B6037942.png)
![6-[(4-methoxy-2,3,6-trimethylbenzyl)amino]-2-methyl-2-heptanol](/img/structure/B6037947.png)